(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide

Overview

Description

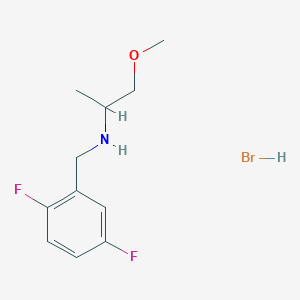

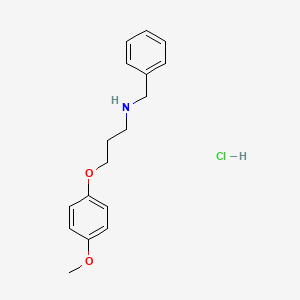

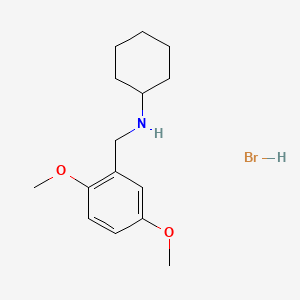

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609404-24-1 . It has a molecular weight of 352.27 and its linear formula is C17 H21 N O2 . Br H . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NO2.BrH/c1-13-4-6-14 (7-5-13)11-18-12-15-8-9-16 (19-2)17 (10-15)20-3;/h4-10,18H,11-12H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 352.27 and its linear formula is C17 H21 N O2 . Br H . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Photosensitive Protecting Groups

Recent work utilizing photosensitive protecting groups, including 3,5-dimethoxybenzyl, highlights their developmental promise in synthetic chemistry. These groups, through their application, show great potential for future advancements in the field (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Analysis

The study of antioxidants has significant implications across various fields, notably in food engineering and medicine. Critical assessments of methods for determining antioxidant activity, such as ORAC and FRAP tests, underline the importance of these studies. These methods, based on spectrophotometry, play a crucial role in analyzing the antioxidant capacity of complex samples, showcasing the relevance of chemical reactions in this area of research (Munteanu & Apetrei, 2021).

Methylene-linked Liquid Crystal Dimers

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, reveals their unique transitional properties. These dimers, exhibiting both normal and twist-bend nematic phases, offer insights into the structural influences on liquid crystal behavior and the potential for new nematic phase formations due to their bent geometry (Henderson & Imrie, 2011).

Amine Activators in Acrylic Bone Cements

A review on the role of tertiary aromatic amines as accelerators in the curing of acrylic resins, including their kinetics, mechanism, and application in biomedical uses such as denture resins or acrylic bone cements, sheds light on the significance of temperature and other factors on curing parameters. This research contributes to understanding the thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Advanced Oxidation Processes in Water Treatment

The degradation of acetaminophen using advanced oxidation processes (AOPs) provides insight into the kinetics, mechanisms, and by-products of water treatment. This study emphasizes the role of AOPs in addressing water scarcity and the environmental accumulation of recalcitrant compounds, contributing significantly to the field of water treatment research (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.BrH/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3;/h4-10,18H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQYGDBXIFPWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)

amine hydrobromide](/img/structure/B3107141.png)

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)

amine hydrobromide](/img/structure/B3107179.png)